molecular formula C17H21NO2S B5860145 1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine CAS No. 355382-83-1

1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine

Cat. No.: B5860145
CAS No.: 355382-83-1
M. Wt: 303.4 g/mol
InChI Key: WXMYNBWRJAQKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine is an organic compound that features a methanamine group attached to a 3,4-dimethoxyphenyl ring and a 4-(methylsulfanyl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-(methylsulfanyl)benzylamine.

    Formation of Schiff Base: The 3,4-dimethoxybenzaldehyde is reacted with 4-(methylsulfanyl)benzylamine in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanamine compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]piperazine: Similar structure but with a piperazine ring instead of a methanamine group.

    1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-propanone: Contains a sulfonyl group and a propanone moiety.

Uniqueness

1-(3,4-dimethoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanamine group allows for versatile chemical modifications, while the 3,4-dimethoxyphenyl and 4-(methylsulfanyl)benzyl groups provide unique electronic and steric properties.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-19-16-9-6-14(10-17(16)20-2)12-18-11-13-4-7-15(21-3)8-5-13/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMYNBWRJAQKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170962
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-83-1
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-N-[[4-(methylthio)phenyl]methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.